molecular formula C16H20N2O3 B1347403 Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine CAS No. 212392-67-1

Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Cat. No.: B1347403
CAS No.: 212392-67-1
M. Wt: 288.34 g/mol
InChI Key: GSFGBWAMPNKPKR-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is an organic compound that features a pyridine ring and a benzylamine moiety with three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and 3,4,5-trimethoxybenzylamine.

    Condensation Reaction: The aldehyde group of pyridine-3-carboxaldehyde reacts with the amine group of 3,4,5-trimethoxybenzylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can further modify the compound, especially if there are additional functional groups present.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the benzene ring.

Scientific Research Applications

Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological systems.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-3-ylmethyl-(3,4,5-trimethoxy-phenyl)-amine
  • Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-alcohol
  • Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-ketone

Uniqueness

Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is unique due to the presence of both a pyridine ring and a benzylamine moiety with three methoxy groups. This combination of structural features imparts specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

1-pyridin-3-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-19-14-7-13(8-15(20-2)16(14)21-3)11-18-10-12-5-4-6-17-9-12/h4-9,18H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFGBWAMPNKPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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